Cerebrovascular Selectivity: Nimodipine vs. Nicardipine and Nifedipine
Nimodipine demonstrates selective cerebrovascular dilation in vivo, increasing cerebral blood flow without significantly altering systemic blood pressure, a property not observed with other dihydropyridine calcium channel blockers such as nicardipine and nifedipine [1]. In a comparative review of second-generation dihydropyridines, nimodipine is described as selectively increasing cerebral blood flow and reversing cerebral artery spasm without altering cerebral oxidative metabolism or systemic blood pressure in almost all species studied [2]. In contrast, nicardipine is characterized as a potent peripheral, cerebral, and coronary arterial vasodilator with systemic hemodynamic effects, and nifedipine is primarily a systemic vasodilator indicated for hypertension and angina [3].
| Evidence Dimension | Cerebrovascular selectivity (systemic blood pressure alteration) |
|---|---|
| Target Compound Data | Selectively increases cerebral blood flow without altering systemic blood pressure |
| Comparator Or Baseline | Nicardipine and nifedipine: Cause significant systemic vasodilation and blood pressure reduction |
| Quantified Difference | Not quantified directly in this source; qualitative difference in selectivity profile |
| Conditions | Review of preclinical pharmacology and hemodynamic effects across multiple species and human studies |
Why This Matters
This selectivity is critical for preventing delayed cerebral ischemia in aneurysmal subarachnoid hemorrhage (aSAH) patients without causing systemic hypotension, a common complication with other calcium channel blockers.
- [1] Freedman DD, Waters DD. 'Second Generation' Dihydropyridine Calcium Antagonists. Drugs. 1987;34(5):578-598. View Source
- [2] Freedman DD, Waters DD. 'Second Generation' Dihydropyridine Calcium Antagonists. Drugs. 1987;34(5):578-598. (Specific page 590-592) View Source
- [3] Eisenberg MJ, Brox A, Bestawros AN. Calcium channel blockers: an update. Am J Med. 2004;116(1):35-43. View Source
